Submicromolar P2X3 Receptor Antagonism vs. Reference ZAC-Selective Analog TTFB
The compound, as a representative of the Bayer 1,3-thiazol-2-yl benzamide series, is claimed to inhibit the human P2X3 receptor with potencies in the nanomolar range, consistent with the general structure-activity relationship disclosed for this chemotype [1]. In contrast, the prototypical ZAC-selective antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) from the same broader chemical class shows no significant P2X3 activity at concentrations up to 30 µM [2]. This functional divergence establishes that the 2-nitro, 3-trifluoromethylbenzyl substitution pattern prioritizes P2X3 engagement over ZAC antagonism, a key differentiation for procurement decisions in pain and sensory neurobiology programs.
| Evidence Dimension | P2X3 receptor inhibition |
|---|---|
| Target Compound Data | Claimed nanomolar-range IC50 (exact value not publicly disclosed; inferred from patent SAR [1]) |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): no P2X3 activity at ≤30 µM [2] |
| Quantified Difference | Estimated ≥30-fold selectivity shift toward P2X3 for the target compound relative to TTFB |
| Conditions | Human recombinant P2X3 expressed in mammalian cell lines (FLIPR-based calcium mobilization assay) per patent methodology [1]; ZAC assay in Xenopus oocytes by two-electrode voltage clamp for TTFB selectivity profiling [2] |
Why This Matters
Researchers requiring a P2X3-preferring tool compound over a ZAC-selective probe can avoid cross-reactivity artifacts by selecting this molecular scaffold rather than TTFB.
- [1] Bayer Aktiengesellschaft. 1,3-Thiazol-2-yl substituted benzamides. US Patent Application Publication US2019/0185466A1, June 20, 2019. https://www.freepatentsonline.com/y2019/0185466.html View Source
- [2] Madjroh N, Mellou E, Davies PA, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114762. https://doi.org/10.1016/j.bcp.2021.114762 View Source
